molecular formula C8H10N4O2 B104471 Cyclo(-Gly-His) CAS No. 15266-88-3

Cyclo(-Gly-His)

Cat. No.: B104471
CAS No.: 15266-88-3
M. Wt: 194.19 g/mol
InChI Key: FYFJTCMGWLBLPG-LURJTMIESA-N
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Description

Cyclo(-Gly-His) is a natural product found in Streptomyces nigra with data available.

Scientific Research Applications

Enzyme Model Studies

Cyclo(His–Glu–Cys-D-Phe–Gly)2, a cyclic decapeptide, has been synthesized as an esterase model to study enzyme action mechanisms. This cyclic decapeptide displayed esterase-like activity, which was three times greater than its linear counterpart. The optimal pH for its activity was around 7.6, adhering to Michaelis-Menten kinetics (Nakajima & Okawa, 1973).

Biological Activity and Antitumor Potential

Cyclo(His-Ala) and cyclo(His-Gly) cyclic dipeptides were synthesized and evaluated for their biological activities. Cyclo(His-Gly) inhibited the growth of MCF-7 cancer cells and showed significant antimicrobial effects against C. albicans. These compounds also impacted cardiovascular functions in rat models and exhibited antithrombotic effects (Lucietto et al., 2006).

Neuroprotective and Antioxidant Roles

Cyclo(His-Pro) is an endogenous cyclic dipeptide with multiple biological activities in the central nervous system. It has shown neuroprotective roles in various models of nervous system injuries. Additionally, it's suggested to enhance the expression of small heat shock proteins and provide antioxidant protection at the cellular level (Minelli et al., 2008).

Structural and Conformational Analysis

The conformational analysis of cyclic hexapeptides, such as cyclo(D-Pro-Pro-Gly-Arg-Gly-Asp), provides insights into peptide backbone conformations and their potential in drug design and biomolecular studies (Bean et al., 1992).

Antitumor and Antimicrobial Activity

Marine-derived cyclic tetrapeptides, including cyclo(Gly-His-Pro-Glu), have shown promising antitumor and antimicrobial activities. These compounds' structure-activity relationships indicate their potential as novel therapeutic agents (Chakraborty et al., 2015).

Coordination Properties in Bioinorganic Chemistry

Cyclopeptides like cyclo(Gly-His)4 and cyclo(Gly-His-Gly)2 are studied for their ability to form copper(II) complexes, mimicking superoxide dismutase's active site. These studies provide insights into the redox properties and potential antioxidant applications of these complexes (Bonomo et al., 1998).

Properties

IUPAC Name

(3S)-3-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c13-7-3-10-8(14)6(12-7)1-5-2-9-4-11-5/h2,4,6H,1,3H2,(H,9,11)(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFJTCMGWLBLPG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary research motivation behind studying cyclo(-Gly-His) and its metal complexes?

A1: The research on cyclo(-Gly-His) and its metal complexes primarily aims to understand and mimic the activity of natural enzymes like superoxide dismutase (SOD). SOD plays a crucial role in protecting cells from oxidative damage caused by superoxide radicals. By synthesizing and studying the properties of cyclo(-Gly-His) metal complexes, researchers hope to develop synthetic compounds with SOD-like activity, potentially leading to new therapeutic agents for diseases related to oxidative stress. [, ]

Q2: How does cyclo(-Gly-His) interact with copper(II) ions, and how does this influence its antioxidant activity?

A2: Cyclo(-Gly-His) can coordinate with copper(II) ions, forming stable complexes. Studies utilizing ESR spectroscopy suggest a four-nitrogen coordination environment around the copper ion, involving either imidazole nitrogen atoms from histidine or deprotonated peptide nitrogen atoms. [] This coordination significantly influences the redox potential of the complex, which in turn, dictates its ability to scavenge superoxide radicals. Complexes with higher redox potentials, such as [Cu{cyclo(Gly-His)4}]2+, demonstrate superior catalytic activity compared to those with lower potentials, like [Cu{cyclo(Gly-His)4}H–2] and [Cu{cyclo(Gly-His-Gly)2}H–2]. []

Q3: How does the structure of cyclo(-Gly-His) affect its ability to bind metal ions like zinc(II) and copper(II)?

A3: The cyclic structure of cyclo(-Gly-His) plays a crucial role in its metal-binding properties. Research suggests that this specific cyclopeptide can form chelate rings of unusual size with metal ions. [] This unique characteristic arises from the arrangement of the histidine residues within the cyclic peptide backbone. Interestingly, the stereochemical preferences of different metal ions, such as zinc(II) and copper(II), influence the formation and stability of these large chelate rings, impacting the overall binding affinity. []

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